1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine
Overview
Description
1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methylmethanamine is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.17541877 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiproliferative and Antimicrobial Properties
A study focused on the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, including compounds with dimethoxybenzyl and indolylmethyl groups, demonstrated notable biological activities. These compounds showed strong DNA protective ability against oxidative damage and significant antimicrobial activity against specific bacteria strains. Moreover, certain compounds exhibited cytotoxicity against cancer cell lines, suggesting their potential for use in chemotherapy strategies to minimize cytotoxicity against cancer cells (Gür et al., 2020).
Anticonvulsant Agents
Another study on the synthesis of 2-substituted-5-[2-(2-halobenzyloxy)phenyl]-1,3,4-oxadiazoles as anticonvulsant agents revealed that specific substitutions on the oxadiazole ring and the halobenzyloxy moiety resulted in compounds with significant anticonvulsant activity. This activity was mediated through a mechanism involving benzodiazepine receptors, highlighting the potential for developing new therapeutic agents for epilepsy and related disorders (Zarghi et al., 2008).
Photochemistry of Benzyl Compounds
Research into the photochemistry of 3,5-dimethoxybenzyl compounds with various leaving groups has provided insights into the generation and reactivity of 5-methylene-1,3-cyclohexadiene derivatives. These studies contribute to understanding the fundamental processes in photochemistry and the design of light-activated molecules for various applications (DeCosta et al., 2000).
Binding Characteristics of Ligands
Investigations into the binding characteristics of ligands for peripheral benzodiazepine receptors have identified compounds with high affinity and selectivity. These findings are crucial for developing diagnostic and therapeutic agents targeting peripheral benzodiazepine receptors, with implications for treating conditions such as neuroinflammation and cancer (Chaki et al., 1999).
Nano-Structured Ceria Synthesis
The synthesis of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes via thermal decomposition highlights the potential of novel ligands for rare earth metal ions in producing nanomaterials. These nanomaterials have applications in catalysis, energy, and environmental remediation (Veranitisagul et al., 2011).
Properties
IUPAC Name |
N-[[3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1-(5-fluoro-1H-indol-2-yl)-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-27(12-17-11-15-10-16(23)5-6-18(15)24-17)13-22-25-21(26-30-22)9-14-4-7-19(28-2)20(8-14)29-3/h4-8,10-11,24H,9,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBYNQXPJJVOPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(N1)C=CC(=C2)F)CC3=NC(=NO3)CC4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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